molecular formula C7H3F5O2 B6590210 2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one CAS No. 1353572-35-6

2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one

Cat. No.: B6590210
CAS No.: 1353572-35-6
M. Wt: 214.09 g/mol
InChI Key: HQEAWHIBJPVQRY-UHFFFAOYSA-N
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Description

2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one: is a fluorinated organic compound characterized by the presence of a pyran ring substituted with a pentafluoroethyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one typically involves the reaction of a suitable pyran precursor with a pentafluoroethylating agent. One common method is the nucleophilic substitution reaction where a pyran derivative reacts with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also minimize human error and improve safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Pentafluoroethyl iodide, potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted pyran derivatives

Scientific Research Applications

2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that require high stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance materials, including polymers and coatings that require enhanced thermal and oxidative stability.

Mechanism of Action

The mechanism by which 2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one exerts its effects is largely dependent on its chemical structure. The presence of the pentafluoroethyl group imparts significant electron-withdrawing properties, which can influence the reactivity of the pyran ring. This can affect the compound’s interaction with various molecular targets, including enzymes and receptors. The exact pathways involved may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride
  • 2-methoxy-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)furan-3(2H)-one
  • Trifluorotris(pentafluoroethyl)phosphate

Uniqueness

Compared to similar compounds, 2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one stands out due to its unique combination of a pyran ring and a pentafluoroethyl group. This combination provides a balance of stability and reactivity that is not commonly found in other fluorinated compounds. Its high thermal stability and resistance to oxidation make it particularly valuable in applications where these properties are critical.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,1,2,2,2-pentafluoroethyl)-4H-pyran-4-one involves the reaction of 2,4-pentanedione with pentafluoroethyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "2,4-pentanedione", "pentafluoroethyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2,4-pentanedione and pentafluoroethyl bromide to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS No.

1353572-35-6

Molecular Formula

C7H3F5O2

Molecular Weight

214.09 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)pyran-4-one

InChI

InChI=1S/C7H3F5O2/c8-6(9,7(10,11)12)5-3-4(13)1-2-14-5/h1-3H

InChI Key

HQEAWHIBJPVQRY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=CC1=O)C(C(F)(F)F)(F)F

Purity

95

Origin of Product

United States

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